Anticonvulsant Activity: 3-Phenylsuccinimide Core Active vs. 3,3-Diphenylsuccinimide Core Inactive
N-(3-Pyridyl)-3-phenylsuccinimide belongs to the N-pyridyl-3-phenylsuccinimide series (compounds 7–12) that abolished protection in the maximal electroshock (MES) and subcutaneous metrazol (scMET) seizure models in mice. In the same study, the structurally analogous N-pyridyl-3,3-diphenylsuccinimides (compounds 1–6) were completely inactive in both models [1]. The data demonstrate that the 3-monophenyl substitution is a prerequisite for anticonvulsant activity within this chemotype.
| Evidence Dimension | Anticonvulsant activity in MES and scMET seizure models |
|---|---|
| Target Compound Data | Active (abolished seizure protection) in the 3-phenylsuccinimide series (compounds 7–12) |
| Comparator Or Baseline | Inactive in the 3,3-diphenylsuccinimide series (compounds 1–6) |
| Quantified Difference | Qualitative: active vs. inactive across two validated seizure models; exact % protection data not extractable from abstract |
| Conditions | MES and scMET seizure tests in mice (NIH Antiepileptic Drug Development Program protocols) |
Why This Matters
This constitutes the foundational SAR evidence that only the 3-monophenyl substitution pattern confers anticonvulsant activity, directly guiding selection for anticonvulsant drug discovery programs.
- [1] Obniska J, Zejc A, Karolak-Wojciechowska J. Synthesis, physicochemical and anticonvulsant properties of new N-pyridyl derivatives of 3-phenyl- and 3,3-diphenyl-succinimides. Farmaco. 1999;54(7):423-429. doi:10.1016/S0014-827X(99)00033-6. View Source
